Cas no 1212994-82-5 (METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL is a chiral amino acid ester derivative featuring a bromo-methylphenyl substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and biochemical research. The (S)-configuration ensures enantiomeric purity, which is critical for stereoselective synthesis. The bromo and methyl functional groups on the phenyl ring provide versatile reactivity for further derivatization, such as cross-coupling reactions or medicinal chemistry modifications. This compound is particularly valuable in the development of peptidomimetics and small-molecule inhibitors, where precise structural control is essential. Its well-defined chemical properties support reproducible results in experimental workflows.
METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL structure
1212994-82-5 structure
商品名:METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL
CAS番号:1212994-82-5
MF:C11H14BrNO2
メガワット:272.138362407684
CID:5708835
PubChem ID:121235216

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL 化学的及び物理的性質

名前と識別子

    • METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL
    • METHYL(S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATEHCL
    • 1212994-82-5
    • インチ: 1S/C11H14BrNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
    • InChIKey: QQZXXOLEKLCQAB-JTQLQIEISA-N
    • ほほえんだ: BrC1C=CC(=CC=1C)C[C@@H](C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 271.02079g/mol
  • どういたいしつりょう: 271.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760975-1g
Methyl (s)-2-amino-3-(4-bromo-3-methylphenyl)propanoate
1212994-82-5 98%
1g
¥9245.00 2024-08-09

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL 関連文献

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCLに関する追加情報

Recent Advances in the Study of METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL (CAS: 1212994-82-5)

METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL (CAS: 1212994-82-5) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its bromo-methylphenyl moiety, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have focused on its role in the design of novel therapeutic agents, particularly in the areas of oncology and neurology.

One of the most notable advancements in the research of this compound is its incorporation into peptide-based drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL exhibit potent inhibitory effects on specific protein-protein interactions involved in cancer cell proliferation. The study utilized X-ray crystallography and molecular docking simulations to elucidate the binding mechanisms, revealing a high affinity for the target proteins.

In addition to its anticancer potential, recent investigations have explored the compound's utility in neurological disorders. A preprint article from BioRxiv (2024) highlighted its role as a precursor in the synthesis of neuroprotective agents. The researchers synthesized a series of analogs and evaluated their efficacy in mitigating oxidative stress in neuronal cells. Preliminary results indicated that certain derivatives could significantly reduce reactive oxygen species (ROS) levels, suggesting a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthetic pathways for METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL have also been optimized in recent years. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective method for its production, employing asymmetric catalysis to achieve high enantiomeric purity. This advancement addresses previous challenges related to yield and stereoselectivity, making the compound more accessible for large-scale pharmaceutical applications.

Despite these promising developments, challenges remain in the clinical translation of derivatives based on this compound. Pharmacokinetic studies, as reported in a 2023 European Journal of Pharmaceutical Sciences article, identified issues such as low oral bioavailability and rapid metabolism. Researchers are now focusing on structural modifications to improve these properties, with some success in enhancing stability and absorption profiles.

In summary, METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL (CAS: 1212994-82-5) continues to be a molecule of significant interest in chemical biology and drug discovery. Recent studies have expanded its potential applications in oncology and neurology while addressing synthetic and pharmacokinetic challenges. Future research is expected to further explore its therapeutic potential and optimize its properties for clinical use.

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